![molecular formula C28H34N4O9 B13861593 6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a biquinazolinone core, which is a fused bicyclic structure, and multiple methoxyethoxy substituents that enhance its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with methoxyethoxy-substituted reagents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
科学的研究の応用
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity.
作用機序
The mechanism of action of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9’-spirobifluorene (spiro-OMeTAD): Used in perovskite solar cells as a hole transporting layer.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis.
Uniqueness
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is unique due to its biquinazolinone core and multiple methoxyethoxy substituents, which confer distinct chemical and physical properties. These features make it versatile for various applications in research and industry.
特性
分子式 |
C28H34N4O9 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
3-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-6,7-bis(2-methoxyethoxy)quinazolin-4-one |
InChI |
InChI=1S/C28H34N4O9/c1-34-5-9-38-23-13-19-21(15-25(23)40-11-7-36-3)29-17-30-27(19)32-18-31-22-16-26(41-12-8-37-4)24(39-10-6-35-2)14-20(22)28(32)33/h13-18H,5-12H2,1-4H3 |
InChIキー |
KCQKELLDRSIAEQ-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N3C=NC4=CC(=C(C=C4C3=O)OCCOC)OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




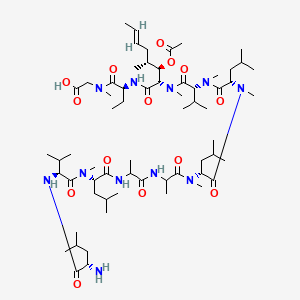
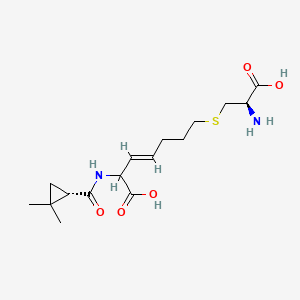
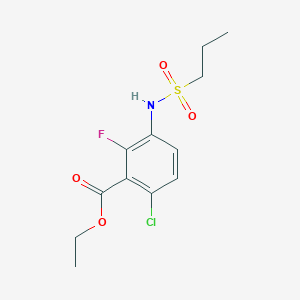
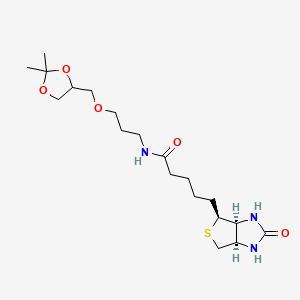
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
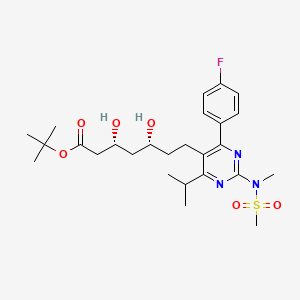
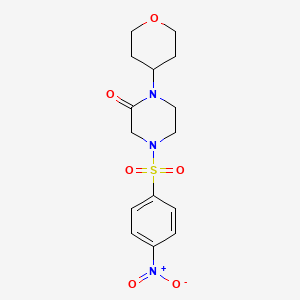
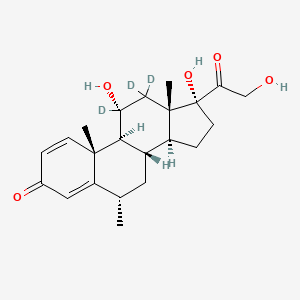
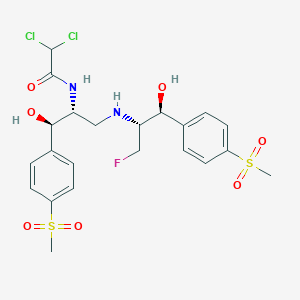
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
